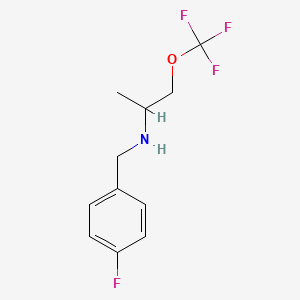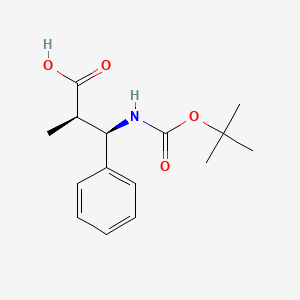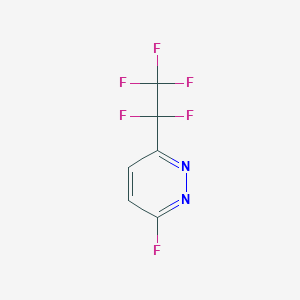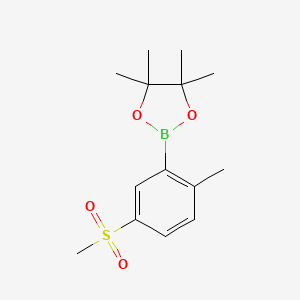
(4-Fluoro-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluoro-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine is an organic compound that features a benzyl group substituted with a fluorine atom and an amine group attached to a methyl and trifluoromethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine typically involves the reaction of 4-fluorobenzyl chloride with 1-methyl-2-trifluoromethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, (4-Fluoro-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study the interactions of fluorinated compounds with biological systems. Its fluorine atom can serve as a marker for imaging studies and other analytical techniques .
Medicine
Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its fluorinated structure imparts desirable properties such as increased stability and resistance to degradation .
Mechanism of Action
The mechanism of action of (4-Fluoro-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, leading to altered biological activity. The trifluoromethoxyethyl group may also contribute to the compound’s lipophilicity, affecting its distribution and metabolism within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride
- 4-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride
- 3-(4-Fluoro-benzyl)-piperidine hydrochloride
Uniqueness
Compared to similar compounds, (4-Fluoro-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine stands out due to its trifluoromethoxyethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for various applications in research and industry .
Properties
Molecular Formula |
C11H13F4NO |
|---|---|
Molecular Weight |
251.22 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-(trifluoromethoxy)propan-2-amine |
InChI |
InChI=1S/C11H13F4NO/c1-8(7-17-11(13,14)15)16-6-9-2-4-10(12)5-3-9/h2-5,8,16H,6-7H2,1H3 |
InChI Key |
ZIIWFORCFKRMBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(F)(F)F)NCC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B11760396.png)


![[(3-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760411.png)

![[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11760418.png)
![8-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11760422.png)

![Methyl 3-((tert-butoxycarbonyl)(methyl)amino)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B11760435.png)
![Furo[2,3-c]pyridine, 7-bromo-](/img/structure/B11760449.png)
![tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-2-ylbutyl]carbamate](/img/structure/B11760451.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-2-phenylethanamine](/img/structure/B11760455.png)
![4-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11760459.png)
![1-(2,2-difluoroethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11760468.png)
